
1-Octylpyrene
Overview
Description
1-Octylpyrene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research for its unique properties. It is a highly fluorescent compound that emits light in the visible range when excited by ultraviolet light. This property makes it an ideal probe for studying biological processes and interactions at the molecular level.
Scientific Research Applications
Electrochemical Sensing : 1-Octylpyrene has been used in the development of electrochemical sensors for detecting 1-hydroxypyrene (1-OHP), a metabolite of polycyclic aromatic hydrocarbons (PAHs). Researchers have developed a sensor using graphene oxide nanoribbon and polyhedral oligomeric silsesquioxane frameworks, which enhances the detection of 1-OHP through improved electrical conductivity and adsorption stability (Shen et al., 2012).
Polymer Synthesis : 1-Octylpyrene has been involved in the synthesis of well-defined polystyrene stars, utilizing a novel multifunctional initiator. This research highlights its role in the controlled synthesis of complex polymer structures, contributing to the understanding of polymer chemistry and material science (Angot et al., 1998).
Molecularly Imprinted Polymers (MIPs) : Research has demonstrated the use of MIPs synthesized using 1-Octylpyrene for the isolation of 1-hydroxypyrene from human urine samples. This application is crucial for biomonitoring exposure to PAHs in environmental and occupational health studies (Serrano et al., 2015).
Photoisomerization Studies : 1-Octylpyrene has been studied for its photochemical behavior, particularly focusing on the photoisomerization of 1-styrylpyrene. This research provides insights into the mechanisms of photochemical reactions, important for understanding molecular dynamics and design of photo-responsive materials (Arai et al., 1989).
Conducting Polymer Nanostructures : In the field of energy materials, 1-Octylpyrene has been involved in the synthesis and application of one-dimensional conducting polymer nanostructures. These materials have applications in solar cells, fuel cells, rechargeable lithium batteries, and supercapacitors, highlighting the role of 1-Octylpyrene in advancing energy-related technologies (Yin & Zheng, 2012).
Biomonitoring of PAH Carcinogens : A study on a luminescent metal-organic framework sensor used for detecting 1-hydroxypyrene in human urine exemplifies the application of 1-Octylpyrene in developing diagnostic tools for assessing human exposure to PAH carcinogens (Hao & Yan, 2017).
Bioproduction of 1-Octanol : 1-Octylpyrene has been studied in the context of bioproduction of 1-octanol in Escherichia coli. This research demonstrates the potential of microbial systems for producing valuable chemicals, contributing to the field of metabolic engineering and sustainable production of industrial chemicals (Hernández Lozada et al., 2020).
Study of Associative Polymers : In the field of polymer chemistry, 1-Octylpyrene has been used as a probe to study the characteristics of hydrocarbon and fluorocarbon microdomains formed in aqueous solutions of associative polymers. This research contributes to our understanding of polymer interactions and solubilization properties (Szczubiałka et al., 2005).
properties
IUPAC Name |
1-octylpyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26/c1-2-3-4-5-6-7-9-18-12-13-21-15-14-19-10-8-11-20-16-17-22(18)24(21)23(19)20/h8,10-17H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDBPHPDMMRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559900 | |
| Record name | 1-Octylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octylpyrene | |
CAS RN |
71608-00-9 | |
| Record name | 1-Octylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



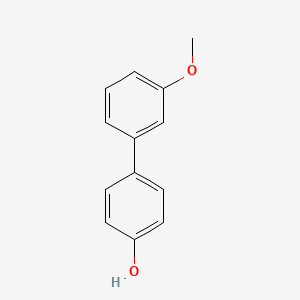

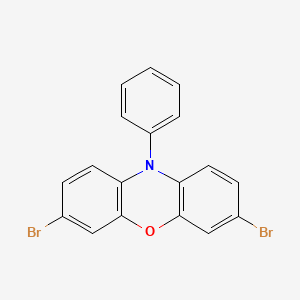

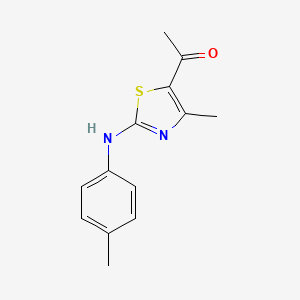
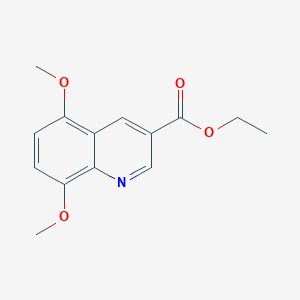

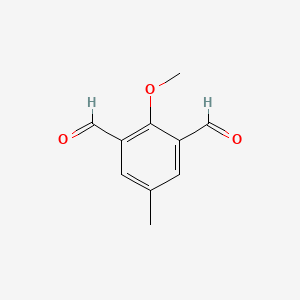
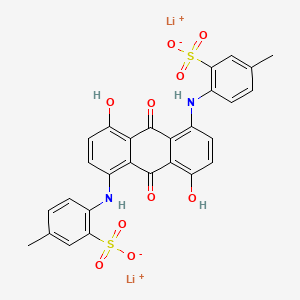
![1-Bromospiro[2.3]hexane](/img/structure/B3056405.png)
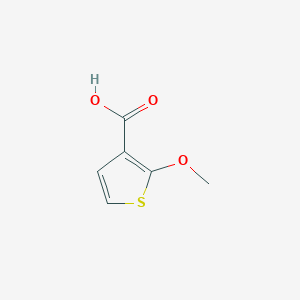


![1-[3-(Methylsulfanyl)phenyl]guanidine](/img/structure/B3056413.png)